molecular formula C5H9FOS B14254658 Propanoyl fluoride, 3-(ethylthio)- CAS No. 173442-05-2

Propanoyl fluoride, 3-(ethylthio)-

Katalognummer: B14254658
CAS-Nummer: 173442-05-2
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: IRXXMTDRXIHYEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoyl fluoride, 3-(ethylthio)- is an organic compound with the molecular formula C5H9FOS It is a derivative of propanoyl fluoride, where an ethylthio group is attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoyl fluoride, 3-(ethylthio)- typically involves the fluorination of propanoyl chloride derivatives. One common method is the use of Olah’s reagent, which is pyridinium poly(hydrogen fluoride). This reagent facilitates the nucleophilic substitution of the chloride group with a fluoride ion under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of propanoyl fluoride, 3-(ethylthio)- may involve large-scale fluorination processes using hydrogen fluoride or other fluorinating agents. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propanoyl fluoride, 3-(ethylthio)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoride group can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Propanoyl fluoride, 3-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive fluoride group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanoyl fluoride, 3-(ethylthio)- involves its reactive fluoride group, which can participate in nucleophilic substitution reactions. The ethylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoyl fluoride: Lacks the ethylthio group, making it less versatile in certain chemical reactions.

    Ethylthioacetic acid: Contains a similar ethylthio group but lacks the reactive fluoride group.

    Fluoroacetyl chloride: Contains a reactive fluoride group but lacks the ethylthio group.

Uniqueness

Propanoyl fluoride, 3-(ethylthio)- is unique due to the presence of both the reactive fluoride group and the ethylthio group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Eigenschaften

CAS-Nummer

173442-05-2

Molekularformel

C5H9FOS

Molekulargewicht

136.19 g/mol

IUPAC-Name

3-ethylsulfanylpropanoyl fluoride

InChI

InChI=1S/C5H9FOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3

InChI-Schlüssel

IRXXMTDRXIHYEV-UHFFFAOYSA-N

Kanonische SMILES

CCSCCC(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.